molecular formula C26H44N2S4 B142257 Copper(II) ionophore I CAS No. 125769-67-7

Copper(II) ionophore I

Cat. No.: B142257
CAS No.: 125769-67-7
M. Wt: 512.9 g/mol
InChI Key: JOEGUDLMKJATMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) ionophore I is synthesized through the reaction of o-xylylenediamine with N,N-diisobutyldithiocarbamate. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Copper(II) ionophore I primarily undergoes complexation reactions with copper(II) ions. These reactions are characterized by the formation of stable complexes between the ionophore and copper(II) ions.

Common Reagents and Conditions:

    Reagents: Copper(II) salts such as copper(II) sulfate or copper(II) chloride.

    Conditions: The reactions are typically carried out in aqueous or organic solvents under mild conditions.

Major Products: The major product of these reactions is the copper(II) ionophore complex, which is used in various analytical applications, particularly in ion-selective electrodes .

Mechanism of Action

The mechanism of action of Copper(II) ionophore I involves the selective binding and transport of copper(II) ions across membranes. The ionophore forms a stable complex with copper(II) ions, facilitating their movement through lipid membranes. This property is particularly useful in the development of ion-selective electrodes and in studies of copper transport in biological systems .

Comparison with Similar Compounds

  • Lead ionophore IV
  • Cadmium ionophore I
  • Calcium ionophore II
  • Nitrate ionophore VI
  • Magnesium ionophore I

Comparison: Copper(II) ionophore I is unique in its high selectivity for copper(II) ions compared to other ionophores. While other ionophores may selectively bind different metal ions, this compound is specifically designed for copper(II) ions, making it highly effective in applications requiring precise detection and quantification of copper(II) ions .

Properties

IUPAC Name

[2-[bis(2-methylpropyl)carbamothioylsulfanylmethyl]phenyl]methyl N,N-bis(2-methylpropyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2S4/c1-19(2)13-27(14-20(3)4)25(29)31-17-23-11-9-10-12-24(23)18-32-26(30)28(15-21(5)6)16-22(7)8/h9-12,19-22H,13-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEGUDLMKJATMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)SCC1=CC=CC=C1CSC(=S)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409087
Record name Copper(II) ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125769-67-7
Record name Copper(II) ionophore I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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